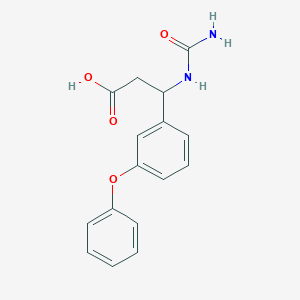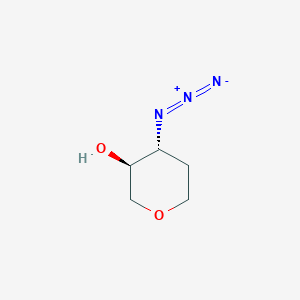![molecular formula C28H29N5O2 B2463651 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 957018-51-8](/img/structure/B2463651.png)
2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a synthetic organic molecule that features a complex structure with diverse functional groups
准备方法
Synthetic Routes and Reaction Conditions
One common method to synthesize this compound involves the condensation of a diethylamine derivative with a furanyl pyrazole intermediate.
The reaction typically requires controlled conditions, including specific solvents (such as dichloromethane) and catalysts (such as triethylamine) to facilitate the reaction and ensure optimal yield.
Temperature control is crucial, usually maintained at room temperature or slightly elevated to drive the reaction to completion.
Industrial Production Methods
Industrially, the synthesis might be scaled up using similar reaction pathways with optimization for bulk production. This includes the use of large reactors, continuous flow processes to ensure efficient mixing, and stringent purification steps to maintain product integrity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxirane derivatives.
Reduction: : Reduction reactions can target the diethylamino group, reducing it to a primary amine.
Common Reagents and Conditions
Oxidation is often carried out using reagents such as hydrogen peroxide or potassium permanganate.
Reduction might use agents like sodium borohydride or catalytic hydrogenation.
Substitution typically requires catalysts like aluminum chloride (for Friedel-Crafts reactions) and conditions such as elevated temperatures or the presence of a strong acid or base.
Major Products Formed
Oxidation can produce epoxides and other oxygenated derivatives.
Reduction yields amine derivatives.
Substitution produces a variety of functionalized aromatics, depending on the substituents introduced.
科学研究应用
Chemistry
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules with potential therapeutic properties.
Biology
Research has explored its potential as a bioactive molecule, examining interactions with enzymes and receptors in biological systems.
Medicine
Studies suggest it might have pharmacological properties, including anti-inflammatory and anti-cancer activities, making it a candidate for drug development.
Industry
It can be used in the creation of advanced materials, such as conducting polymers or molecular sensors, due to its unique electronic properties.
作用机制
The mechanism by which this compound exerts its effects largely depends on its target. For instance, in biological systems, it may interact with specific enzymes, modifying their activity and leading to downstream effects.
The presence of multiple aromatic rings allows for π-π interactions with target molecules, enhancing binding affinity and specificity.
Molecular pathways affected might include those involved in inflammation, apoptosis, or signal transduction.
相似化合物的比较
1-(4-methylphenyl)-3-phenyl-5-(pyridin-2-yl)-4,5-dihydro-1'H-pyrazole: : Shares a pyrazole core but differs in functional groups, affecting its biological and chemical properties.
2-(diethylamino)-1-(2,4-dichlorophenyl)-3,4-dihydro-1'H-pyrrole: : Similar in having a diethylamino group but possesses a pyrrole ring instead of a pyrazole-furan system.
Uniqueness
The combination of a diethylamino group and the pyrazole-furan system in this compound provides unique electronic properties, making it particularly interesting for applications in materials science and medicinal chemistry.
This compound, with its intricate structure and multifunctional nature, offers broad potential for future research and development across various scientific domains.
属性
IUPAC Name |
2-(diethylamino)-1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-3-31(4-2)20-27(34)33-25(18-24(29-33)26-16-11-17-35-26)23-19-32(22-14-9-6-10-15-22)30-28(23)21-12-7-5-8-13-21/h5-17,19,25H,3-4,18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVHOJUWMFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)
![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)
![8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)
![9-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2463573.png)

![N-(4-bromophenyl)-3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)benzamide](/img/structure/B2463576.png)

![3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2463581.png)
![3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2463584.png)

![2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2463586.png)
![(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2463587.png)
![N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide](/img/structure/B2463591.png)
